molecular formula C7H17NO3S B8566335 1-Propanesulfonic acid, 3-(butylamino)- CAS No. 1119-24-0

1-Propanesulfonic acid, 3-(butylamino)-

Cat. No.: B8566335
CAS No.: 1119-24-0
M. Wt: 195.28 g/mol
InChI Key: ZZVWIMPMMGCOMR-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-(butylamino)- (CAS 1119-24-0) is an organosulfonic acid derivative with the molecular formula C₇H₁₇NO₃S and a molecular weight of 195.28 g/mol . Structurally, it features a sulfonic acid group (-SO₃H) at position 1 of the propane backbone and a butylamino group (-NH-C₄H₉) at position 2. This compound is part of a broader class of aminoalkylsulfonic acids, which are widely used in biochemical and industrial applications due to their amphiphilic properties and buffering capabilities.

Key properties include:

  • Hydrogen bond donors/acceptors: 2 and 4, respectively.
  • Solubility: Likely polar due to the sulfonic acid group, but moderated by the hydrophobic butyl chain.

Properties

CAS No.

1119-24-0

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

3-(butylamino)propane-1-sulfonic acid

InChI

InChI=1S/C7H17NO3S/c1-2-3-5-8-6-4-7-12(9,10)11/h8H,2-7H2,1H3,(H,9,10,11)

InChI Key

ZZVWIMPMMGCOMR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural and functional differences between 1-propanesulfonic acid, 3-(butylamino)- and analogous compounds:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Key Applications
3-(Butylamino)-1-propanesulfonic acid 1119-24-0 C₇H₁₇NO₃S Butylamino (-NH-C₄H₉) 195.28 Not explicitly stated; likely research use
CAPS (3-Cyclohexylamino-1-propanesulfonic acid) 1135-40-6 C₉H₁₉NO₃S Cyclohexylamino (-NH-C₆H₁₁) 221.32 Buffer for alkaline pH (e.g., pH 10.5 in glycosidase assays)
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) 75621-03-3 C₃₂H₅₈N₂O₇S Cholamidopropyl-dimethylammonio 614.88 Zwitterionic detergent for membrane protein solubilization
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate 14933-08-5 C₁₇H₃₈NO₃S Dodecyl-dimethylammonio 336.54 Surfactant in biochemical assays
3-(Trimethylsilyl)-1-propanesulfonic acid 18173-90-5 C₆H₁₆O₃SSi Trimethylsilyl (-Si(CH₃)₃) 204.34 NMR internal standard (due to stable silicon group)

Structural and Functional Insights :

Alkyl Chain Length and Hydrophobicity: The butylamino group in the target compound provides moderate hydrophobicity, shorter than the cyclohexyl group in CAPS or the dodecyl chain in N-Dodecyl derivatives. This impacts solubility and micelle-forming ability. CAPS, with its bulky cyclohexyl group, is less water-soluble but effective in high-pH buffers , while CHAPS’s cholamidopropyl group enhances membrane protein stabilization .

Ionic Character :

  • Unlike CHAPS (zwitterionic) or N-Dodecyl derivatives (quaternary ammonium), the target compound is a primary amine-sulfonic acid, giving it a net negative charge at neutral pH. This affects its interaction with biomolecules and suitability as a detergent.

Buffering Capacity: CAPS is widely used in alkaline conditions (pKa ~10.4), whereas the butylamino derivative’s pKa is likely lower due to the less electron-donating alkyl chain, narrowing its buffering range.

Specialized Modifications: Fluorinated derivatives (e.g., 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-1-propanesulfonic acid) exhibit unique chemical resistance and thermal stability, making them valuable in industrial coatings but distinct from the target compound .

Research and Industrial Relevance

  • Biochemical Buffers: CAPS and CHAPS dominate in protein studies, but the butylamino variant could serve niche roles in custom buffer formulations requiring intermediate hydrophobicity .
  • Surfactant Chemistry: Longer-chain derivatives (e.g., N-Dodecyl) are superior detergents, while shorter chains like butylamino may be explored for mild solubilization .
  • Safety Considerations: Aminoalkylsulfonic acids generally require careful handling due to skin/eye irritation risks (e.g., CAPS’s hazards in ). The butylamino compound’s toxicity profile remains underexplored but likely aligns with Category 2–4 hazards .

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